molecular formula C40H51N3O13 B8104058 DBCO-NH-PEG7-C2-NHS ester

DBCO-NH-PEG7-C2-NHS ester

Cat. No.: B8104058
M. Wt: 781.8 g/mol
InChI Key: HCAZCCPLHFREKB-UHFFFAOYSA-N
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Description

DBCO-NH-PEG7-C2-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a dibenzylcyclooctyne (DBCO) group, a PEG linker, and an N-hydroxysuccinimide (NHS) ester group. The DBCO group allows for rapid and selective coupling to azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), making it a valuable tool in bioconjugation and drug delivery applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NH-PEG7-C2-NHS ester typically involves the following steps:

    PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.

    DBCO Functionalization: The DBCO group is introduced to the PEG linker through a reaction with dibenzylcyclooctyne.

    NHS Esterification: The terminal end of the PEG linker is functionalized with an NHS ester group through a reaction with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

    Bulk Polymerization: Large quantities of ethylene oxide are polymerized to produce PEG.

    Functional Group Introduction: The DBCO and NHS ester groups are introduced using high-throughput chemical reactors.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield

Chemical Reactions Analysis

Types of Reactions

DBCO-NH-PEG7-C2-NHS ester primarily undergoes the following types of reactions:

    Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC.

    Esterification: The NHS ester group reacts with amines to form stable amide bonds.

Common Reagents and Conditions

    SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules.

    Esterification Reaction: Conducted in the presence of amines and a base such as triethylamine (TEA) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Azide-DBCO Conjugates: Formed through SPAAC reactions.

    Amide Bonds: Formed through esterification reactions with amines

Scientific Research Applications

DBCO-NH-PEG7-C2-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.

    Medicine: Utilized in targeted drug delivery systems to improve the efficacy and safety of therapeutic agents.

    Industry: Applied in the development of diagnostic tools and imaging agents

Mechanism of Action

The mechanism of action of DBCO-NH-PEG7-C2-NHS ester involves its ability to form stable covalent bonds with target molecules. The DBCO group reacts with azide-containing molecules through SPAAC, while the NHS ester group reacts with amines to form amide bonds. These reactions enable the efficient and selective labeling of biomolecules, facilitating their detection, imaging, and targeted degradation .

Comparison with Similar Compounds

Similar Compounds

  • DBCO-PEG1-NHS ester
  • DBCO-NH-PEG2-NHS ester
  • DBCO-PEG3-CH2CO-NHS ester
  • DBCO-PEG4-NHS ester
  • DBCO-NH-PEG5-NHS ester
  • DBCO-PEG6-NHS ester
  • DBCO-NH-PEG13-NHS ester

Uniqueness

DBCO-NH-PEG7-C2-NHS ester is unique due to its specific PEG linker length (PEG7), which provides optimal solubility, reduced immunogenicity, and increased circulation time compared to shorter or longer PEG linkers. This makes it particularly suitable for applications requiring prolonged stability and reduced immune response .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51N3O13/c44-36(41-16-13-37(45)42-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)42)14-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-15-40(48)56-43-38(46)11-12-39(43)47/h1-8H,11-31H2,(H,41,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAZCCPLHFREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51N3O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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